

Unveiling the Structure of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN: A Technical Guide

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Compound of Interest

Compound Name: 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of **4-N-BOC-amino-4-carboxytetrahydropyran**. The document details the key analytical techniques and experimental protocols utilized to confirm the chemical structure of this compound, which serves as a valuable building block in medicinal chemistry and drug development.

Chemical Structure and Properties

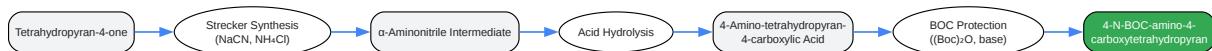
4-N-BOC-amino-4-carboxytetrahydropyran, also known as 4-(tert-butoxycarbonylamino)tetrahydropyran-4-carboxylic acid, is a heterocyclic amino acid derivative. The presence of the tetrahydropyran ring introduces conformational rigidity, making it a useful scaffold in the design of peptidomimetics and other complex organic molecules. The tert-butoxycarbonyl (BOC) protecting group on the amine allows for its use in standard peptide synthesis protocols.

Table 1: Physicochemical Properties of **4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN**

Property	Value	Reference(s)
CAS Number	172843-97-9	
Molecular Formula	C ₁₁ H ₁₉ NO ₅	
Molecular Weight	245.27 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	~157 °C (with decomposition)	
Solubility	Soluble in water (15 g/L at 25°C)	

Synthesis Pathway

The synthesis of **4-N-BOC-amino-4-carboxytetrahydropyran** typically commences from tetrahydropyran-4-one. A common synthetic route involves a multi-step process beginning with a Strecker synthesis, followed by hydrolysis and subsequent protection of the resulting amino group with a BOC moiety.



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Caption: Synthetic route to **4-N-BOC-amino-4-carboxytetrahydropyran**.

Spectroscopic Data for Structure Elucidation

The confirmation of the chemical structure of **4-N-BOC-amino-4-carboxytetrahydropyran** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ^1H NMR Spectral Data for **4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.45	Singlet	9H	tert-butyl (BOC group)
1.80 - 2.20	Multiplet	4H	Tetrahydropyran ring protons (axial and equatorial)
3.50 - 3.90	Multiplet	4H	Tetrahydropyran ring protons adjacent to oxygen
~5.0	Broad Singlet	1H	N-H (amide)
>10	Very Broad Singlet	1H	O-H (carboxylic acid)

Table 3: Predicted ^{13}C NMR Spectral Data for **4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN**

Chemical Shift (δ , ppm)	Assignment
~28.5	tert-butyl methyl carbons (BOC group)
~35	Tetrahydropyran ring carbons
~55	Quaternary carbon of the tetrahydropyran ring
~65	Tetrahydropyran ring carbons adjacent to oxygen
~80	Quaternary carbon of the tert-butyl group (BOC)
~155	Carbonyl carbon of the carbamate (BOC group)
~175	Carbonyl carbon of the carboxylic acid

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected Infrared Absorption Bands for **4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN**

Wavenumber (cm ⁻¹)	Functional Group	Description
3300 - 2500	O-H	Carboxylic acid, very broad stretch
~3300	N-H	Amide, stretch
2950 - 2850	C-H	Aliphatic stretch
~1710	C=O	Carboxylic acid carbonyl stretch
~1685	C=O	Carbamate carbonyl stretch
~1520	N-H	Amide bend
~1160	C-O	Ether stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-N-BOC-amino-4-carboxytetrahydropyran**, electrospray ionization (ESI) is a suitable technique.

Table 5: Predicted Mass Spectrometry Data for **4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN**

m/z Value	Interpretation
246.13	$[M+H]^+$ (protonated molecule)
268.11	$[M+Na]^+$ (sodium adduct)
190.08	$[M - C_4H_9O]^+$ (loss of tert-butoxy group)
146.08	$[M - C_5H_9O_2]^+$ (loss of BOC group)
200.12	$[M - COOH]^+$ (loss of carboxylic acid group)

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality data for structure elucidation.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of BOC-protected amino acids is as follows:

- Sample Preparation: Accurately weigh 5-10 mg of **4-N-BOC-amino-4-carboxytetrahydropyran** and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or D_2O) in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.
- 1H NMR Acquisition: Acquire a 1H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16 scans, 1-second relaxation delay).
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).
- Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the

residual solvent peak.

IR Spectroscopy Protocol

The thin solid film method is a common and effective way to prepare solid samples for IR analysis:

- Sample Preparation: Dissolve a small amount (2-5 mg) of **4-N-BOC-amino-4-carboxytetrahydropyran** in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.
- Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

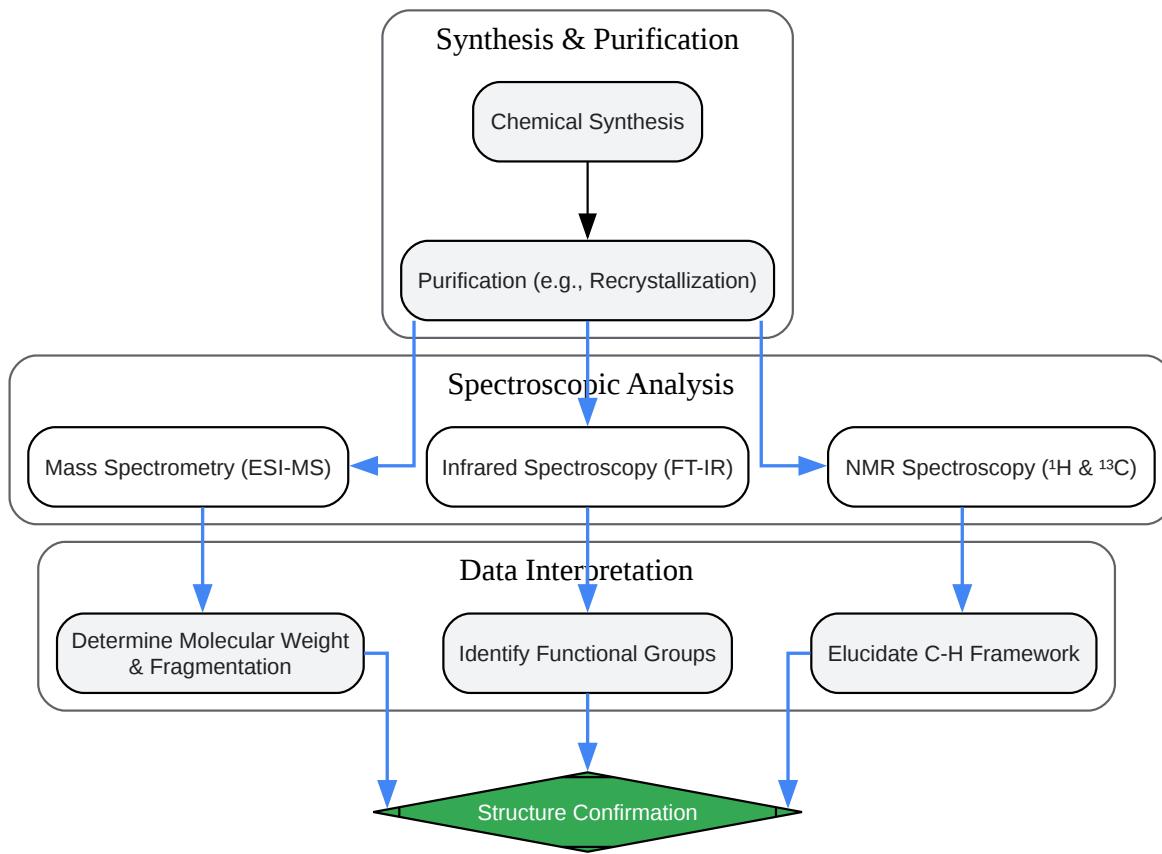
Mass Spectrometry Protocol

A general procedure for ESI-MS analysis is as follows:

- Sample Preparation: Prepare a dilute solution of **4-N-BOC-amino-4-carboxytetrahydropyran** (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.
- Infusion: Infuse the sample solution directly into the electrospray source of the mass spectrometer at a constant flow rate using a syringe pump.
- Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules and common adducts.

Structure Elucidation Workflow

The logical flow for the structure elucidation of **4-N-BOC-amino-4-carboxytetrahydropyran** is depicted in the following diagram.



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Caption: Workflow for the structure elucidation of the target molecule.

By following these established analytical procedures and interpreting the resulting data, the chemical structure of **4-N-BOC-amino-4-carboxytetrahydropyran** can be unequivocally confirmed. This foundational characterization is essential for its application in further research and development in the pharmaceutical industry.

- To cite this document: BenchChem. [Unveiling the Structure of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN: A Technical Guide]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b067323#4-n-boc-amino-4-carboxytetrahydropyran-structure-elucidation>]

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